![molecular formula C15H12F3NOS2 B2419913 4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 339105-95-2](/img/structure/B2419913.png)
4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
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Description
“4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one” is a chemical compound with the molecular formula C15H12F3NOS2 and a molecular weight of 343.39 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a thieno[3,2-f][1,4]thiazepin-5(2H)-one core structure. The molecule also contains a trifluoromethyl group and a benzyl group .Scientific Research Applications
Synthesis and Characterization: The compound was synthesized and characterized using IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopies, and elemental analysis . It belongs to the class of peripherally tetra-substituted phthalocyanines.
Electrochemical Behavior: The electrochemical investigation revealed that the phthalocyanines carrying 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups exhibit either metal-based or ligand-based diffusion-controlled electron transfer properties. Cyclic voltammetry and square wave voltammetry studies were conducted in DMF on a glassy carbon electrode .
Spectroelectrochemistry: Spectroelectrochemical measurements shed light on the electron-transfer steps of the complexes. The color changes during spectral transitions of redox species were recorded, indicating the compound’s applicability in electrochemical technologies .
Photoaffinity Labeling
The compound’s structure includes a trifluoromethylbenzyl group, which can serve as a photoaffinity label. Here’s why it matters:
- Photoreactive Properties : The compound contains two photoreactive groups in a single molecule. Such properties are valuable for photoaffinity labeling studies, where specific interactions between molecules can be probed using light-induced crosslinking .
Solubility Enhancement
Phthalocyanines often suffer from poor solubility in organic solvents. However, the compound’s peripheral functional groups may enhance its solubility, making it more applicable in various areas:
- Solubility Improvement : The affiliation of various alkyl, aryloxy, macrocyclic, alkoxy, and phenoxy groups on the peripheral positions can increase solubility. This enhancement is crucial for practical applications .
Other Potential Applications
While further research is needed, consider exploring these additional areas:
properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NOS2/c16-15(17,18)11-3-1-2-10(8-11)9-19-5-7-22-14-12(13(19)20)4-6-21-14/h1-4,6,8H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUYNGMZUORYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one |
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